![molecular formula C10H6O4 B175559 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one CAS No. 111507-77-8](/img/structure/B175559.png)

7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

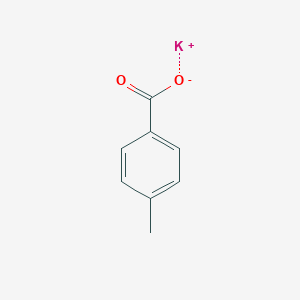

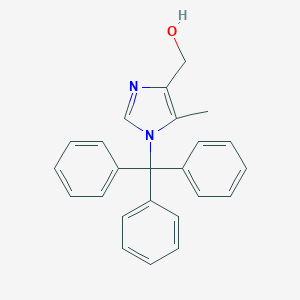

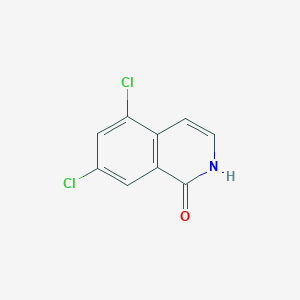

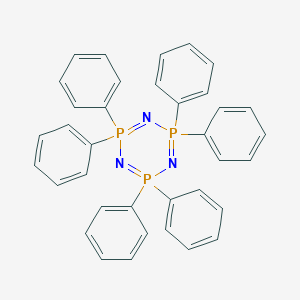

7-Hydroxyfuro[4,3,2-de]chromen-4(2H)-one is a specialty product for proteomics research . It has a molecular formula of C10H6O4 and a molecular weight of 190.15 .

Synthesis Analysis

2H/4H-chromene (2H/4H-ch) is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . Researchers have discovered several routes for the synthesis of a variety of 2H/4H-ch analogs that exhibited unusual activities by multiple mechanisms .Molecular Structure Analysis

The molecular structure of 7-Hydroxyfuro[4,3,2-de]chromen-4(2H)-one consists of 10 carbon atoms, 6 hydrogen atoms, and 4 oxygen atoms . The structure is based on the 4-phenylcoumarin skeleton .Chemical Reactions Analysis

The molecules containing 2H/4H-ch scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . The reaction was a three-component reaction and lipase (Mucor miehei) in ionic liquids was used as a catalyst .Physical And Chemical Properties Analysis

7-Hydroxyfuro[4,3,2-de]chromen-4(2H)-one has a molecular formula of C10H6O4 and a molecular weight of 190.15 .Scientific Research Applications

-

Anticancer Research

- Field : Biomedical Science, specifically Oncology .

- Application : Pyrano[2,3-f]chromene-4,8-dione derivatives, which are related to 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one, have been studied as potential anticancer agents .

- Method : A series of these derivatives were synthesized using phloroglucinol as a starting material. The anticancer activities of these compounds were evaluated against four human cancer cell lines .

- Results : One of the compounds, 5-methoxy-2,2-dimethyl-9-chloro-10-trifluormethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione, showed promising anticancer activities with IC50 values of 6.68, 7.90, 5.16 and 4.82 μmol/L against the four cancer cell lines .

-

Photo-induced Hydrogen Evolution

- Field : Chemistry, specifically Organic Synthesis .

- Application : The annulation of 2,3-diphenyl-4H-chromen-4-ones via photo-induced hydrogen evolution has been described .

- Method : This process was carried out in a solution of EtOH–H2O (19:1, v/v) at room temperature .

- Results : This methodology provided a quick and easy access to the synthesis of dibenzo[a,c]xanthen derivatives, eliminating the use of any catalysts, oxidants and additives .

-

Fluorescent Sensor for 4-Nitroaniline Detection

- Field : Analytical Chemistry .

- Application : A novel molecularly imprinted fluorescent sensor for the determination of 4-nitroaniline (4-NA) was synthesized using a related compound .

- Method : The sensor was synthesized via free radical polymerization with a fluorescence functional monomer, 4-NA as the template molecule, ethylene glycol dimethacrylate as the cross-linker, and 2,2′-azo(bisisobutyronitrile) as the initiator .

- Results : The fluorescent sensor had high fluorescence intensity, short detection time (0.5 min), good selectivity, and excellent sensitivity (limit of detection = 0.8 nM) for 4-NA .

-

Chemical Intermediate

- Field : Organic Chemistry .

- Application : A related compound, 4-(7-Hydroxy-4-oxo-3,4-dihydro-2H-chromen-2-yl)phenyl 2-O-[3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]hexopyranoside, is a chemical intermediate .

- Method : This compound can be synthesized from various starting materials .

- Results : The resulting compound can be used in the synthesis of other complex molecules .

Future Directions

properties

IUPAC Name |

10-hydroxy-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(11),4,8(12),9-tetraen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-6-2-7-10-5(4-13-7)1-9(12)14-8(10)3-6/h1-3,11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZDPSWHUGNQFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=O)OC3=C2C(=CC(=C3)O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.